![molecular formula C11H20O2 B161968 Oxacyclododecan-2-one CAS No. 1725-03-7](/img/structure/B161968.png)
Oxacyclododecan-2-one
Overview
Description
Oxacyclododecan-2-one, also known as 1-Oxa-2-cyclododecanone, 11-Undecanolide, or Undecanoic ω-lactone, is a 12-membered lactone and a macrocyclic ester . It has the molecular formula C11H20O2 and a molecular weight of 184.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 Carbon atoms, 20 Hydrogen atoms, and 2 Oxygen atoms . The InChI string representation isInChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
. Chemical Reactions Analysis
Anionic ring-opening polymerization of this compound has been reported . This reaction is comparable to the polymerization of ε-caprolactone .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.47 (n20/D, lit.), a boiling point of 124-126 °C/13 mmHg (lit.), a melting point of 2-3 °C (lit.), and a density of 0.992 g/mL at 25 °C (lit.) .Scientific Research Applications
Therapeutic Potential in Kidney Disease
Oxacyclododecindione, a macrocyclic lactone related to oxacyclododecan-2-one, has shown promise as a potential therapeutic substance for lupus-associated kidney disease. In a study by Henke et al. (2014), it was found to inhibit the transcription of proinflammatory and profibrotic genes in cell culture models. This compound ameliorated kidney disease in MRL-Fas(lpr) mice, a model of systemic lupus erythematosus, by reducing the expression of cytokines and chemokines, thereby decreasing the infiltration of immune cells and the severity of glomerulonephritis. This suggests its anti-inflammatory properties could be beneficial for chronic inflammatory and/or fibrotic diseases (Henke et al., 2014).
Proteolytic Activity Enhancement
The Cu(II) complex of 1-oxa-4,7,10-triazacyclododecane (a compound structurally related to this compound) demonstrated significantly enhanced proteolytic activity against proteins like albumin and myoglobin, compared to the Cu(II) complex of 1,4,7,10-tetraazacyclododecane. The increased activity is attributed to the enhanced Lewis acidity of Cu(II) due to the substitution of a nitrogen donor atom with oxygen, which could offer new avenues in the design of proteolytic agents (Jang & Suh, 2008).
Coordination Chemistry and Sensor Development
Oxacyclododecane derivatives have been explored for their coordination chemistry with various metal ions like CuII, ZnII, and HgII. The mixed donor macrocyclic ligand incorporating this compound showed potential in the development of chemosensors. Caltagirone et al. (2003) studied the coordination chemistry of these compounds, revealing their utility in creating redox-active ionophores for detecting metal ions. Such compounds could be useful in environmental monitoring and the development of novel sensors (Caltagirone et al., 2003).
Catalyst for Organic Synthesis
Research has also demonstrated the use of this compound derivatives as catalysts in organic synthesis. Katla et al. (2017) highlighted the use of [Ce(l-Pro)2]2 (Oxa) as a recyclable heterogeneous catalyst for the preparation of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. This one-pot protocol proceeds in ethanol, showcasing the utility of this compound derivatives in facilitating efficient and eco-friendly chemical reactions (Katla et al., 2017).
Mechanism of Action
Target of Action
Oxacyclododecan-2-one is a 12-membered lactone and a macrocyclic ester
Mode of Action
It’s known that lactones, in general, can undergo anionic ring-opening polymerization . This process involves the breaking of the lactone ring and the formation of a linear polymer, which can interact with biological targets in various ways.
Biochemical Pathways
The anionic ring-opening polymerization of lactones can potentially affect various biochemical pathways, depending on the resulting polymer’s interactions with biological molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (1842753 g/mol) and its liquid density (0.992 g/mL at 25 °C) , can influence its pharmacokinetic properties.
Result of Action
The anionic ring-opening polymerization of the compound can result in the formation of polymers with various properties, potentially leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the anionic ring-opening polymerization of the compound . Other factors, such as pH and the presence of other chemicals, can also potentially influence the compound’s action.
properties
IUPAC Name |
oxacyclododecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSYKNQRRHGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91628-63-6 | |
Record name | Oxacyclododecan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91628-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061915 | |
Record name | 1-Oxacyclododecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1725-03-7, 39282-36-5 | |
Record name | Undecanolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1725-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxacyclododecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039282365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxacyclododecan-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoic acid, hydroxy-, lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Oxacyclododecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxacyclododecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2392MT4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Oxacyclododecan-2-one in the medical field according to recent studies?
A1: Recent research has identified this compound as a potential anticancer agent. A study by found that this compound exhibited promising binding affinity to various lung cancer receptors (EGFR, RET, ALK, BRAF, JAK3, and P13k) in molecular docking simulations. This suggests that the compound could potentially interfere with the signaling pathways crucial for cancer cell growth and proliferation. Further in vitro and in vivo studies are needed to validate these findings and explore its therapeutic potential.
Q2: In what traditional medicine practices is this compound found, and what is its significance?
A2: this compound was identified as a constituent of traditional medicinal oils used by the Sandosi community on Adonara Island. [] While the specific role of this compound within these oils is not elaborated upon in the study, its presence alongside other bioactive compounds like lauric acid and oleic acid suggests its potential contribution to the overall therapeutic effect. Further investigation into the traditional knowledge surrounding these oils could provide valuable insights into the specific applications and potential bioactivities of this compound.
Q3: Are there any analytical techniques that can be used to identify and quantify this compound in complex mixtures?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that has been successfully employed to identify and quantify this compound in complex mixtures. Both studies referenced utilized GC-MS to determine the presence and relative abundance of this compound in traditional medicinal oils [] and plant extracts []. The technique's ability to separate and identify volatile compounds based on their mass-to-charge ratio makes it particularly well-suited for analyzing compounds like this compound.
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